Cas no 2171955-18-1 ({3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine)

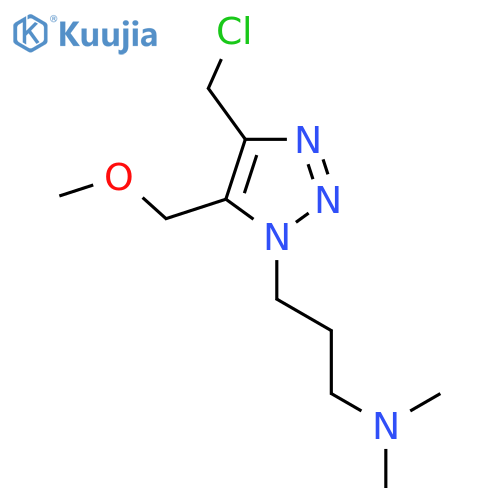

2171955-18-1 structure

商品名:{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine 化学的及び物理的性質

名前と識別子

-

- {3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine

- {3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine

- 2171955-18-1

- EN300-1595114

-

- インチ: 1S/C10H19ClN4O/c1-14(2)5-4-6-15-10(8-16-3)9(7-11)12-13-15/h4-8H2,1-3H3

- InChIKey: AVADRNMJKRFNOX-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(COC)N(CCCN(C)C)N=N1

計算された属性

- せいみつぶんしりょう: 246.1247389g/mol

- どういたいしつりょう: 246.1247389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 43.2Ų

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1595114-10.0g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 10g |

$5528.0 | 2023-06-04 | ||

| Enamine | EN300-1595114-1000mg |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 1000mg |

$1286.0 | 2023-09-23 | ||

| Enamine | EN300-1595114-0.1g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 0.1g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1595114-5.0g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 5g |

$3728.0 | 2023-06-04 | ||

| Enamine | EN300-1595114-100mg |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 100mg |

$1131.0 | 2023-09-23 | ||

| Enamine | EN300-1595114-250mg |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 250mg |

$1183.0 | 2023-09-23 | ||

| Enamine | EN300-1595114-0.05g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 0.05g |

$1080.0 | 2023-06-04 | ||

| Enamine | EN300-1595114-1.0g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 1g |

$1286.0 | 2023-06-04 | ||

| Enamine | EN300-1595114-2.5g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 2.5g |

$2520.0 | 2023-06-04 | ||

| Enamine | EN300-1595114-0.25g |

{3-[4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]propyl}dimethylamine |

2171955-18-1 | 0.25g |

$1183.0 | 2023-06-04 |

{3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine 関連文献

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2171955-18-1 ({3-4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpropyl}dimethylamine) 関連製品

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量